3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a dihydroquinoline core substituted with ethoxybenzoyl, dimethoxy, and 2-methoxyphenylmethyl groups. The structural features—such as the electron-donating methoxy groups and the lipophilic benzyl substituent—likely influence its physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-5-35-20-12-10-18(11-13-20)27(30)22-17-29(16-19-8-6-7-9-24(19)32-2)23-15-26(34-4)25(33-3)14-21(23)28(22)31/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGSKWWCXGYEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the ethoxybenzoyl group: This step involves the acylation of the quinoline core using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three key analogs (Table 1):
Key Observations:
- Functional Group Differences: The benzoyl group in the target compound is replaced with a sulfonyl group in BF15064 and the difluoro analog .
- Substituent Effects : The 2-methoxyphenylmethyl group in the target compound introduces steric hindrance and polarity, whereas BF15064’s 2-methylphenylmethyl group is more lipophilic .
- Electronic Modifications : The 6,7-dimethoxy groups in the target compound donate electrons, contrasting with the electron-withdrawing 6,7-difluoro substituents in the analog from .
Biological Activity
The compound 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 546.58 g/mol. The compound features multiple methoxy groups and an ethoxybenzoyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H30N2O8 |
| Molecular Weight | 546.58 g/mol |
| Exact Mass | 546.200216 g/mol |
| Rotatable Bond Count | 9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the dihydroquinoline class. The specific compound has been evaluated for its effects on various cancer cell lines:
-
Cell Lines Tested :
- H460 (lung carcinoma)
- DU145 (prostate carcinoma)
- A-431 (skin carcinoma)
- HT-29 (colon adenocarcinoma)
- MCF7 (breast adenocarcinoma)
-
In Vitro Growth Inhibition :
- The compound demonstrated significant growth inhibition at a fixed concentration of 25 μM across the tested cell lines.
- Notably, it exhibited a potent antiproliferative effect, achieving up to 90% inhibition in certain cell lines.
-
IC50 Values :
- The most effective concentration was further evaluated, leading to the following IC50 values:
- H460:
- A-431:
- HT-29:
- DU145:
- MCF7:
- The most effective concentration was further evaluated, leading to the following IC50 values:
These results indicate that the compound is particularly effective against skin carcinoma cells while maintaining substantial activity against other cancer types.
Structure-Activity Relationship (SAR)
The incorporation of aryl groups at specific positions on the quinoline structure significantly influences biological activity:
- Positioning of Substituents :
- The presence of an unsubstituted phenyl ring at the C4 position resulted in enhanced activity.
- Modifications to this ring often led to a loss of activity, underscoring the importance of precise structural configurations in pharmacological efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar dihydroquinoline derivatives with promising biological profiles:
-
Synthesis Techniques :
- Various synthetic routes have been explored to optimize yield and purity while maintaining bioactivity.
- High-throughput screening methods have been employed to identify lead compounds with significant anticancer properties.
-
Comparative Studies :
- Compounds similar to This compound were compared against known anticancer agents to evaluate their relative effectiveness.
-
Future Directions :
- Ongoing research aims to modify existing structures to improve solubility and metabolic stability.
- Investigations into combination therapies with existing chemotherapeutics are also being considered to enhance therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
